molecular formula C12H16ClFN2 B609825 PAL-545 HCl CAS No. 1379932-98-5

PAL-545 HCl

Katalognummer: B609825
CAS-Nummer: 1379932-98-5
Molekulargewicht: 242.72
InChI-Schlüssel: JVSAWYHOYJHIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PAL-545 HCl is a chemical compound utilized in scientific research. A comprehensive description of its specific research applications, scientific value, and biological or chemical mechanism of action is not currently available in the public scientific literature accessed for this profile. Researchers are encouraged to consult specialized databases or contact the supplier directly for further technical information. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1379932-98-5

Molekularformel

C12H16ClFN2

Molekulargewicht

242.72

IUPAC-Name

1-(5-Fluoro-1H-indol-3-ylmethyl)-propylamine hydrochloride

InChI

InChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-4-3-9(13)6-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H

InChI-Schlüssel

JVSAWYHOYJHIQP-UHFFFAOYSA-N

SMILES

NC(CC1=CNC2=C1C=C(F)C=C2)CC.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PAL-545 HCl;  PAL545 HCl;  PAL 545 HCl;  PAL-545 Hydrochloride;  PAL545 Hydrochloride;  PAL 545 Hydrochloride; 

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the 5-HT2A Receptor Interaction Profile of 5-Fluoro-α-ethyltryptamine (5-F-AET)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Fluoro-α-ethyltryptamine (5-F-AET), a synthetic tryptamine derivative, and its interaction with the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) of significant interest in neuroscience and drug development, as it is the primary target for classic psychedelic compounds and a key modulator of cognitive and perceptual processes.[1][2][3] 5-F-AET (also known as PAL-545) was developed as a selective probe to investigate the roles of dopamine and serotonin systems.[4] This document details the compound's binding and functional characteristics at the 5-HT2A receptor, provides validated, step-by-step experimental protocols for its characterization, and contextualizes its activity within the broader framework of 5-HT2A receptor signaling, including the concept of biased agonism. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand or experimentally evaluate this and similar compounds.

Introduction: The Compound and the Target

The Serotonin 2A (5-HT2A) Receptor

The 5-HT2A receptor is one of the most extensively studied of the 14 known serotonin receptor subtypes.[1] It is prominently expressed in the central nervous system, particularly in cortical regions, where it plays a crucial role in regulating cognition, learning, memory, and perception.[1][5] Dysregulation of 5-HT2A receptor signaling has been implicated in various neuropsychiatric conditions, including schizophrenia and depression.[6]

Pharmacologically, the 5-HT2A receptor is a class A GPCR that canonically couples to Gαq/11 proteins.[7][8] Agonist binding initiates a conformational change that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), triggering a host of downstream cellular responses.[7][9]

α-Alkyltryptamines: A Pharmacological Class of Interest

α-Ethyltryptamine (αET, or AET) is a substituted tryptamine that was briefly marketed as an antidepressant in the 1960s under the brand name Monase before being withdrawn due to toxicity.[10] It exhibits a complex pharmacological profile, acting as a releasing agent for serotonin, norepinephrine, and dopamine, as well as a weak serotonin receptor agonist.[10] This dual mechanism of action, combining monoamine release with direct receptor activity, distinguishes it from classic psychedelics.[11][12]

5-Fluoro-α-ethyltryptamine (5-F-AET): Rationale for Design

5-F-AET is a synthetic analogue of αET, featuring a fluorine atom at the 5-position of the indole ring. Structure-activity relationship (SAR) studies on tryptamines have shown that substitutions at this position can significantly modulate pharmacological activity.[1] The introduction of the 5-fluoro group in 5-F-AET was part of a research effort to create compounds with more selective effects on the serotonin and dopamine systems while minimizing activity at the norepinephrine transporter (NET).[4] This modification resulted in a potent serotonin and dopamine releasing agent with over 35-fold selectivity for the dopamine transporter (DAT) over NET.[4]

Pharmacological Profile of 5-F-AET at the 5-HT2A Receptor

While primarily characterized as a monoamine releaser, 5-F-AET also demonstrates direct activity at the 5-HT2A receptor.

Functional Activity: A Partial Agonist Profile

5-F-AET acts as a partial agonist at the 5-HT2A receptor. In a calcium mobilization assay, which measures the functional output of the canonical Gαq/11 signaling pathway, racemic 5-F-AET demonstrated an EC₅₀ of 246 nM with a maximal efficacy (Eₘₐₓ) of 87% relative to serotonin.[4] This indicates that it potently activates the receptor but does not produce the full maximal response of the endogenous ligand.

Binding Affinity: Context from the Parent Compound

Direct radioligand displacement studies to determine the binding affinity (Ki) of 5-F-AET for the 5-HT2A receptor are not prominently available in the published literature. However, data for the parent compound, αET, provides a valuable benchmark. In competitive binding assays using [³H]ketanserin, racemic αET and its individual isomers displaced the radioligand with low micromolar affinity.[11] The functional activity of αET is primarily attributed to the S(+) isomer, which acts as a weak partial agonist, whereas the R(-) isomer is functionally inactive at the 5-HT2A receptor.[11][13]

The fluorine substitution at the 5-position in 5-F-AET appears to significantly enhance its functional potency (EC₅₀: 246 nM) compared to S(+)-αET (EC₅₀: 1,250 nM), suggesting it may also possess a higher binding affinity.[4][13]

Comparative Pharmacological Data

The table below summarizes the key in vitro pharmacological data for 5-F-AET and its parent compound, αET, at the human 5-HT2A receptor.

CompoundBinding Affinity (Ki)Functional Potency (EC₅₀)Maximal Efficacy (Eₘₐₓ)Assay TypeSource(s)
5-Fluoro-aET (racemic) Not Reported246 nM87% (vs. 5-HT)Calcium Mobilization[4]
αET (racemic) 2.8 µM> 10,000 nM21% (vs. 5-HT)[³H]ketanserin binding; Ca²⁺ Mobilization[10][11]
S(+)-αET 4.1 µM1,250 nM61% (vs. 5-HT)[³H]ketanserin binding; Ca²⁺ Mobilization[11][13]
R(-)-αET 2.5 µMInactiveInactive[³H]ketanserin binding; Ca²⁺ Mobilization[11][13]

Methodologies for Characterizing 5-HT2A Receptor Interactions

To empower researchers to independently verify or expand upon these findings, this section provides detailed, field-proven protocols for determining the binding affinity and functional activity of test compounds like 5-F-AET at the 5-HT2A receptor.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor are used to provide a high-density, isolated system, minimizing confounding interactions with other receptors.[14]

  • Radioligand: [³H]Ketanserin is a classic, high-affinity antagonist radioligand for the 5-HT2A receptor. Alternatively, an agonist radioligand like [¹²⁵I]DOI can be used.[8][15] The choice depends on the specific properties of the receptor state one wishes to probe.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-labeled 5-HT2A ligand (e.g., 10 µM ketanserin) is used to define the amount of radioligand that binds to non-receptor components (like the filter plate), which must be subtracted from all measurements.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human 5-HT2A receptor to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4), determine protein concentration via a BCA or Bradford assay, and store at -80°C.[16]

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the test compound (5-F-AET) in assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for Total Binding) OR 50 µL of non-specific ligand (e.g., 10 µM ketanserin for NSB) OR 50 µL of test compound dilution.

      • 50 µL of radioligand (e.g., [³H]Ketanserin at a final concentration near its Kd, typically 1-2 nM).

      • 100 µL of diluted membrane preparation (typically 10-20 µg protein/well).

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[16][17]

  • Filtration and Washing:

    • Pre-soak a 96-well filter plate (e.g., GF/C) with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][17]

    • Rapidly terminate the incubation by vacuum filtering the contents of the assay plate through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average counts from the NSB wells from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO-5HT2A cells) incubation Incubate Components: 1. Membranes 2. Radioligand 3. Competitor (or buffer/NSB) prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]Ketanserin) & Test Compound (5-F-AET) prep_ligands->incubation filtration Rapid Vacuum Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis: Plot Competition Curve -> IC₅₀ -> Ki counting->analysis

Caption: Workflow for determining 5-F-AET binding affinity (Ki).

Protocol 2: Calcium Mobilization Functional Assay for EC₅₀/Eₘₐₓ Determination

This protocol measures the increase in intracellular calcium concentration following receptor activation, a direct downstream consequence of Gαq/11 signaling.

Causality Behind Experimental Choices:

  • Cell Line: A cell line like HEK-293 or CHO-K1 stably expressing the human 5-HT2A receptor is required.[18]

  • Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded into the cells. The dye's fluorescence intensity increases proportionally to the concentration of free intracellular calcium, providing a direct readout of receptor activation.

  • Self-Validation: The assay is validated by including a positive control (the endogenous agonist, serotonin) to establish the maximum system response and a negative control (a selective 5-HT2A antagonist like ketanserin or volinanserin) to confirm that the observed signal is specifically mediated by the 5-HT2A receptor.[19]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK-293 cells stably expressing human 5-HT2A into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid, to prevent dye leakage).

    • Aspirate the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (5-F-AET) and control compounds (serotonin, antagonist) in assay buffer.

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • The instrument will measure baseline fluorescence, then automatically inject the compounds into the wells and immediately begin measuring the change in fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data by setting the response from buffer-only wells to 0% and the maximal response from a saturating concentration of serotonin to 100%.

    • Plot the normalized response against the log concentration of 5-F-AET.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to serotonin).

Downstream Signaling & The Concept of Functional Selectivity

Understanding a ligand's binding affinity is only the first step. Its functional output—the specific signaling pathways it engages—is of paramount importance for predicting its physiological effects.

The Canonical Gαq/11 Pathway

As described, the primary and most-studied signaling cascade for the 5-HT2A receptor is through the Gαq/11 family of G-proteins.[7] Activation of this pathway is responsible for many of the acute effects associated with 5-HT2A agonists. Recent research has robustly correlated the magnitude of Gq-efficacy with the psychedelic potential of a given ligand.[20][21]

Diagram: Canonical 5-HT2A Receptor Gαq Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A-R g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Stimulates pkc PKC Activation dag->pkc Activates response Cellular Response ca2->response pkc->response ligand 5-F-AET ligand->receptor Binds

Caption: Gαq-mediated signaling cascade upon 5-F-AET binding.

β-Arrestin Pathway and Biased Agonism

In addition to G-protein coupling, GPCRs like the 5-HT2A receptor can signal through β-arrestin pathways.[22] Biased agonism , or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin).[22] This concept has profound therapeutic implications. For the 5-HT2A receptor, it is hypothesized that Gq signaling is linked to hallucinogenic effects, while β-arrestin signaling may be associated with therapeutic outcomes like antidepressant effects, without inducing psychedelic experiences.[20][22]

The biased agonism profile of 5-F-AET has not been reported. Determining whether it is Gq-biased, β-arrestin-biased, or balanced would be a critical next step in elucidating its full pharmacological character and therapeutic potential.

Diagram: Concept of Biased Agonism at the 5-HT2A Receptor

G cluster_pathways receptor 5-HT2A Receptor gq_path Gq Pathway (e.g., Psychedelic Effects) receptor:s->gq_path:n Strong Activation receptor:n->gq_path:s Weak Activation barr_path β-Arrestin Pathway (e.g., Therapeutic Effects) receptor:s->barr_path:n Weak Activation receptor:n->barr_path:s Strong Activation ligand_A Biased Agonist A (e.g., Gq-Biased) ligand_A->receptor ligand_B Biased Agonist B (e.g., β-Arrestin-Biased) ligand_B->receptor

Caption: Differential pathway activation by biased agonists.

Conclusion and Future Directions

5-Fluoro-α-ethyltryptamine is a potent pharmacological tool with a dual mechanism of action: it is a selective serotonin-dopamine releasing agent and a direct partial agonist at the 5-HT2A receptor. Its functional potency at the 5-HT2A receptor is significantly higher than that of its parent compound, α-ethyltryptamine, highlighting the impact of 5-position fluorination on tryptamine pharmacology.

Future research should prioritize:

  • Determination of Binding Affinity (Ki): Performing competitive radioligand binding assays, as detailed in this guide, is essential to definitively quantify its affinity for the 5-HT2A receptor.

  • Elucidation of Biased Agonism: Characterizing the activity of 5-F-AET in β-arrestin recruitment assays is critical to understand its functional selectivity and predict its potential for producing either psychedelic or non-psychedelic therapeutic effects.

  • In Vivo Characterization: Correlating its in vitro profile with in vivo effects in animal models, such as the head-twitch response (HTR) assay in rodents, would provide further insight into its 5-HT2A receptor-mediated behavioral outcomes.[19]

By systematically applying the methodologies outlined herein, the scientific community can build a more complete and nuanced understanding of 5-F-AET, paving the way for its use as a precise chemical probe and potentially as a scaffold for future therapeutic development.

References

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC. (No Date).
  • α-Ethyltryptamine - Wikipedia. (No Date).
  • Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - ACS Publications. (2025).
  • 5-Fluoro-AET - Grokipedia. (No Date).
  • Chemistry and Structure-Activity Relationships of Psychedelics - PubMed. (No Date).
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (2022).
  • Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - ACS Publications. (2025).
  • Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed. (2024).
  • Small-Molecule Heterocyclic Compounds: Gq-Biased Agonists for the 5-HT2A Receptor in Neuropsychiatric Treatment | ACS Medicinal Chemistry Letters - ACS Publications. (2023).
  • α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - ACS Publications. (2023).
  • Structures of 5HT2AR psychoactive substances: the tryptamines (e.g.... - ResearchGate. (No Date).
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022).
  • Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - PubMed. (2025).
  • Radioligand binding assays for hu... - EMBL-EBI. (No Date).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (No Date).
  • Structure–activity relationships of serotonin 5-HT2A agonists | Request PDF - ResearchGate. (2025).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (No Date).
  • Structure–activity relationships of serotonin... : Wiley Interdisciplinary Reviews: Membrane Transport and Signaling - Ovid. (No Date). Available at: [Link]

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - ACS Publications. (2023).
  • Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. - Department of Pharmacology. (2025). Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (No Date). Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (No Date). Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000).
  • 5-Fluoro-AET - Wikipedia. (No Date).
  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (No Date). Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (No Date). Available at: [Link]

  • Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025). Available at: [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. (No Date). Available at: [Link]

  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC. (No Date).
  • Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - MDPI. (2022). Available at: [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023). Available at: [Link]

  • Mutual Prodrug of 5-Ethynyluracil and 5-Fluorouracil: Synthesis and Pharmacokinetic Profile - Clinical Schizophrenia & Related Psychoses. (2021).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022).
  • The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents | bioRxiv. (2024).
  • Bretisilocin - Wikipedia. (No Date).
  • Clinical pharmacology of 5-fluorouracil - PubMed. (No Date).
  • Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed. (2009).
  • “Selective” serotonin 5-HT2A receptor antagonists - PMC. (No Date).
  • Internalization and recycling of 5-HT2A receptors activated by serotonin and protein kinase C-mediated mechanisms | PNAS. (No Date).
  • 5-HT2A receptor - Wikipedia. (No Date).
  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022).
  • 5-HT2A receptors stimulate mitogen-activated protein kinase via H2O2 generation in rat renal mesangial cells - American Journal of Physiology. (No Date).

Sources

difference between PAL-545 and alpha-ethyltryptamine (aET)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide A Comparative Pharmacological Analysis: α-Ethyltryptamine (aET) versus Modern Selective Monoamine Releasing Agents

Preamble: On the Subject of PAL-545

A thorough review of publicly accessible scientific literature and chemical databases reveals no specific, well-characterized neuropharmacological agent with the designation "PAL-545." The "PAL-" moniker has been associated with a series of monoamine releasers developed for research, such as PAL-287. Given the context of the query, this guide will proceed by comparing alpha-ethyltryptamine (aET) , a historically significant compound with a complex pharmacological profile, to the class of modern, selective dual dopamine-serotonin releasing agents (DSRAs) . For this purpose, we will use data from well-documented DSRAs and related selective releasers as a comparator class to provide a meaningful and technically robust analysis that aligns with the spirit of the original inquiry.

Introduction: A Tale of Two Tryptamines

The field of neuropharmacology is marked by a clear evolutionary trajectory: from broadly acting, multi-target compounds to highly selective agents designed for specific molecular interactions. This guide explores this evolution through the lens of two distinct tryptamines.

Alpha-ethyltryptamine (aET) , also known as etryptamine, represents an earlier era of drug discovery. Originally marketed in the 1960s as the antidepressant Monase, it was soon withdrawn due to toxicity concerns.[1][2] Its complex mechanism, which includes monoamine release, direct receptor agonism, and enzyme inhibition, makes it a fascinating but challenging pharmacological entity.[1][2][3]

In contrast, modern research has focused on developing compounds with refined mechanisms of action. Selective dual dopamine-serotonin releasing agents (DSRAs) are designed to potently engage the dopamine (DAT) and serotonin (SERT) transporters while minimizing activity at the norepinephrine transporter (NET) and other receptors.[4] This approach is rooted in the "agonist therapy" strategy for substance use disorders, where elevating both dopamine and serotonin is hypothesized to reduce the abuse potential of traditional stimulants while retaining therapeutic efficacy.[4][5]

This document provides a detailed comparison of the chemical properties, pharmacodynamics, and functional outcomes of aET against this modern class of selective releasers, offering field-proven insights into their fundamental differences.

Structural and Stereochemical Distinctions

The functional profile of a psychoactive compound is intrinsically linked to its three-dimensional structure. The seemingly minor difference of an ethyl versus a methyl group, or the specific spatial arrangement of atoms, can drastically alter its interaction with biological targets.

α-Ethyltryptamine (aET)

aET, or 1-(1H-indol-3-yl)butan-2-amine, is a classic tryptamine derivative featuring an ethyl group at the alpha position of the side chain.[2][6] This substitution creates a chiral center, resulting in two distinct stereoisomers: (S)-(+)-aET and (R)-(-)-aET. This chirality is not merely a structural footnote; it is a critical determinant of aET's biological activity. As will be discussed, the two enantiomers possess different pharmacological properties, particularly concerning their interaction with the serotonin 5-HT₂A receptor.[1][7] The racemic mixture, containing both isomers, was what was historically used.[3]

Modern Selective Releasers

The structures of modern DSRAs are the product of deliberate structure-activity relationship (SAR) studies. For example, the addition of a halogen, such as in 5-Chloro-α-methyltryptamine, can dramatically increase potency and selectivity for dopamine and serotonin release over norepinephrine release.[4] The α-alkyl group, such as the methyl group in α-methyltryptamine (αMT) or the ethyl group in aET, is a key feature known to protect against rapid metabolism by monoamine oxidase (MAO), thereby increasing in vivo bioavailability and duration of action compared to unsubstituted tryptamine.[4] The design of these molecules prioritizes potent interaction with monoamine transporters while minimizing the structural motifs that typically confer affinity for G-protein coupled receptors like the 5-HT₂A receptor.

Comparative Pharmacodynamics: A Shift from Broad to Targeted Action

The core difference between aET and modern DSRAs lies in their mechanism of action. While both induce monoamine release, aET engages multiple systems, whereas DSRAs are engineered for a more singular purpose.

The Multi-Target Profile of aET

aET's effects are the result of a tripartite mechanism:

  • Monoamine Release: aET functions as a substrate for monoamine transporters, inducing the reverse transport (efflux) of serotonin, dopamine, and norepinephrine.[8][9] It displays a clear preference for the serotonin transporter, with studies showing it to be approximately 10-fold more selective for SERT over DAT and 28-fold more selective for SERT over NET.[1][3][6]

  • Direct 5-HT₂A Receptor Agonism: Unlike purely releasing agents, aET also directly binds to and activates the serotonin 5-HT₂A receptor. This activity is weak and primarily attributed to the (S)-(+)-aET enantiomer, which acts as a partial agonist.[1][6][7] The (R)-(-)-aET isomer is functionally inactive at this receptor.[1][7] This dual action—indirectly increasing synaptic serotonin which then acts on receptors, and directly stimulating 5-HT₂A receptors—is a key feature of its pharmacology.

  • Monoamine Oxidase Inhibition (MAOI): aET is also a weak, reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for breaking down monoamine neurotransmitters.[1][6] This action, while less potent than its releasing activity, can contribute to an overall increase in synaptic monoamine levels.

The Focused Mechanism of Selective DSRAs

In stark contrast, the primary design goal for DSRAs is to achieve high potency and selectivity as releasing agents at DAT and SERT, with significantly lower potency at NET.[4] Compounds like 5-Chloro-α-methyltryptamine and (+)-α-ethyltryptamine have been identified as potent dual DA/5-HT releasers that are over 10-fold less potent as NE releasers.[4] This profile is sought to balance the therapeutic, dopamine-mediated effects with the abuse-mitigating, serotonin-mediated effects.[4][5] Critically, these compounds are generally designed to have low affinity and efficacy at 5-HT₂A and other postsynaptic receptors, thereby avoiding the psychedelic effects associated with direct 5-HT₂A agonism.[4][10]

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key quantitative differences in the pharmacological profiles.

TargetParameterα-Ethyltryptamine (aET)Selective DSRAs (Representative)
SERT Release EC₅₀~23 nM[3][6]3.4 nM (PAL-287)[4]
DAT Release EC₅₀~232 nM[3][6]12.6 nM (PAL-287)[4]
NET Release EC₅₀~640 nM[3][6]11.1 nM (PAL-287)[4]
5-HT₂A Receptor Binding Affinity (Kᵢ)~2.8 µM (racemic)[7]High µM to inactive
5-HT₂A Receptor Functional ActivityWeak Partial Agonist (S-isomer)Inactive / No significant agonism
EC₅₀ = 1,250 nM, Eₘₐₓ = 61%[1][6]
MAO-A Inhibition (IC₅₀)~260 µM[1]Inactive / Not a primary target

Note: Data is compiled from multiple sources and experimental conditions may vary. Values are for comparative purposes.

Visualizing the Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways engaged by aET versus a selective DSRA. aET acts on both the presynaptic transporter (to release neurotransmitter) and the postsynaptic receptor (to directly activate it), while the DSRA's action is confined to the presynaptic transporter.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron aet aET transporter SERT / DAT aet->transporter Reverses receptor 5-HT2A Receptor aet->receptor Direct Agonism dsra DSRA dsra->transporter Reverses vesicles Vesicles (5-HT, DA) transporter->vesicles Depletes nt 5-HT / DA transporter->nt Release response Signal Transduction receptor->response nt->receptor Binds

Caption: Differentiated mechanisms of aET and a selective DSRA at a monoaminergic synapse.

Experimental Protocols and Functional Consequences

The distinct pharmacodynamic profiles translate directly to different outcomes in both in vitro and in vivo experimental models. The choice of assay is critical for elucidating these differences.

Key Experimental Methodologies

1. Monoamine Release Assay (In Vitro):

  • Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to induce transporter-mediated efflux.

  • Methodology:

    • Cell Culture: Utilize HEK-293 cells stably transfected to express human SERT, DAT, or NET. Alternatively, use rat brain synaptosomes.

    • Transporter Loading: Pre-incubate the cells/synaptosomes with a radiolabeled monoamine (e.g., [³H]5-HT or [³H]MPP+ for SERT and DAT, respectively).

    • Compound Incubation: Wash away excess radiolabel and incubate the cells with increasing concentrations of the test compound (e.g., aET or DSRA).

    • Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Causality: This assay directly measures transporter function. A positive result confirms the compound is a substrate that induces efflux, differentiating it from an uptake inhibitor which would simply block the reuptake of the radiolabel.

2. Receptor Agonism Assay (In Vitro):

  • Objective: To determine if a compound directly activates a G-protein coupled receptor.

  • Methodology (Calcium Mobilization for 5-HT₂A):

    • Cell Culture: Use HEK-293 cells expressing the human 5-HT₂A receptor, which couples to the Gq signaling pathway.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Compound Application: Apply increasing concentrations of the test compound.

    • Measurement: Measure the change in intracellular calcium concentration via fluorescence.

  • Causality: An increase in intracellular calcium confirms direct Gq-mediated receptor activation. This is a crucial experiment to distinguish a pure releaser (which would be inactive in this assay) from a compound like aET that also possesses agonist properties.[6][7]

Comparative In Vivo and Behavioral Effects

The integrated effect of these distinct mechanisms produces divergent behavioral profiles.

  • α-Ethyltryptamine (aET): In humans, aET is reported to produce entactogenic and stimulant effects, often described as MDMA-like but less intense.[1][11] It is not considered a classic psychedelic, which aligns with its status as a potent releaser and only a weak partial 5-HT₂A agonist.[3][11] Preclinically, its ability to induce the head-twitch response (HTR) in mice—a behavioral proxy for 5-HT₂A activation—is blocked by both SERT inhibitors (like fluoxetine) and 5-HT₂A antagonists.[7] This elegantly demonstrates its reliance on both serotonin release and direct receptor interaction for its full in vivo effect.

  • Selective DSRAs: The intended in vivo profile is one of reduced abuse liability compared to traditional stimulants. Preclinical studies with compounds like PAL-287 show that they produce substantially less locomotor stimulation than a pure dopamine releaser like (+)-amphetamine and have limited reinforcing properties in self-administration models.[4] Their therapeutic potential lies in their ability to decrease cocaine self-administration in animal models, supporting the agonist-based therapy hypothesis.[4][5]

Conclusion: From Blunderbuss to Scalpel

The comparison between α-ethyltryptamine and modern selective dual monoamine releasing agents encapsulates a fundamental shift in drug design philosophy.

  • aET is a pharmacological "blunderbuss," impacting multiple systems simultaneously. Its combination of potent serotonin release, weaker dopamine/norepinephrine release, direct 5-HT₂A partial agonism, and MAO inhibition creates a complex and somewhat unpredictable neurochemical cascade. While historically intriguing, this lack of specificity is associated with a higher risk of off-target effects and toxicity.

  • Modern DSRAs are akin to a "molecular scalpel," engineered to interact with specific targets (DAT and SERT) while avoiding others (NET, 5-HT₂A). This precision allows for the systematic testing of neurobiological hypotheses, such as the role of balanced DA/5-HT release in addiction therapeutics.

For researchers and drug development professionals, this distinction is paramount. The evolution from aET to selective DSRAs highlights the power of rational drug design to create safer, more effective, and more specific tools to probe neural circuits and develop novel therapeutics for complex neuropsychiatric disorders.

References

  • Gatch, M. B., & Forster, M. J. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience. [Link]

  • Kovaleva, J., et al. (2025). Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers. ACS Chemical Neuroscience. [Link]

  • Wikipedia. (n.d.). α-Ethyltryptamine. [Link]

  • Rothman, R. B., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Glennon, R. A. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Publications. [Link]

  • PubChem. (n.d.). alpha-Ethyltryptamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. [Link]

  • Wikipedia. (n.d.). α-Methyltryptamine. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. [Link]

  • Negus, S. S., et al. (2010). Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bionity. (n.d.). Alpha-Ethyltryptamine. [Link]

  • PsychonautWiki. (n.d.). Monoamine releasing agent. [Link]

  • Shulgin, A., & Shulgin, A. (1997).

Sources

Methodological & Application

locomotor activity testing protocols using PAL-545

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

Objective: This application note details the standardized protocol for assessing the locomotor and psychomotor activity profiles of PAL-545 (5-Fluoro-α-ethyltryptamine). As a compound from the "PAL" (Phenyl Amine Library) series developed by Rothman and Baumann, PAL-545 acts as a dual Serotonin-Dopamine Releasing Agent (SDRA).

Critical Identity Verification: Before proceeding, researchers must verify the chemical identity. "PAL" codes are occasionally used in parallel by neurosteroid research groups (e.g., Palin). This protocol is strictly for the tryptamine derivative:

  • IUPAC Name: 1-(5-Fluoro-1H-indol-3-yl)butan-2-amine

  • Mechanism: Substrate-based release of Dopamine (DA) and Serotonin (5-HT) via DAT and SERT.

  • Therapeutic Interest: PAL-545 is investigated for potential entactogenic properties (MDMA-like) with reduced neurotoxicity, or as a probe for 5-HT/DA interaction in addiction models.

Part 2: Scientific Rationale (The "Why" & "How")

Mechanistic Basis of Locomotion

Locomotor activity is the primary behavioral readout for psychostimulant potency. However, PAL-545 requires a nuanced interpretation compared to pure stimulants like Amphetamine.

  • The Dopamine Driver: Transporter-mediated release of DA in the Nucleus Accumbens promotes hyperlocomotion (horizontal distance traveled).

  • The Serotonin Brake: Concurrent release of 5-HT (a hallmark of PAL-545) dampens pure hyperlocomotion. High 5-HT/DA ratios often manifest as thigmotaxis (anxiety-like wall hugging) or stereotypy (repetitive, focused movements) rather than distance traveled.

  • The Biphasic Output: Consequently, PAL-545 often produces an "Inverted-U" dose-response curve. Moderate doses increase activity; high doses decrease distance but increase stereotypy (serotonergic syndrome-like behaviors).

Graphviz Diagram: Mechanism of Action

PAL545_Mechanism PAL PAL-545 (5-Fluoro-α-ET) DAT Dopamine Transporter (DAT) PAL->DAT Substrate Entry SERT Serotonin Transporter (SERT) PAL->SERT Substrate Entry DA_Rel DA Efflux (Nucleus Accumbens) DAT->DA_Rel Reverse Transport HT_Rel 5-HT Efflux (Striatum/Cortex) SERT->HT_Rel Reverse Transport Loco Hyperlocomotion (Forward Ambulation) DA_Rel->Loco Promotes HT_Rel->Loco Blunts Stereo Stereotypy/Sedation (Restricted Movement) HT_Rel->Stereo Modulates/Inhibits

Caption: PAL-545 acts as a dual substrate, reversing DAT and SERT. The ratio of DA to 5-HT release determines the behavioral phenotype (Ambulation vs. Stereotypy).

Part 3: Detailed Experimental Protocol

A. Experimental Design Matrix
ParameterSpecificationRationale
Subject C57BL/6J Mice (Male, 8-10 wks)Standard background for psychostimulant sensitivity.[1]
Group Size n = 10-12 per doseNecessary to power against high variability in behavioral assays.
Route Intraperitoneal (i.p.)Ensures rapid bioavailability (Onset ~10-15 min).
Vehicle Saline (0.9%) or Acetate BufferTryptamines are basic; ensure pH ~6.0-7.0 for solubility.
Dose Range 0, 1.0, 3.0, 10.0, 30.0 mg/kgCovers threshold effects (1mg) to ceiling/stereotypy (30mg).
Pre-treatment 15 minutesAllows for absorption and blood-brain barrier penetration.
B. Step-by-Step Workflow

1. Solution Preparation

  • Calculation: Calculate free base weight. If using PAL-545 HCl salt, adjust mass by the salt factor.

  • Solubility: Dissolve PAL-545 in sterile saline. If solubility is poor, use 1-2% Tween-80, but avoid DMSO if possible as it can have minor intrinsic locomotor effects.

  • Volume: Standardize injection volume to 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

2. Environmental Acclimation (The "Habituation" Phase)

  • Critical Step: Place animals in the testing room 60 minutes prior to the experiment to reduce stress-induced cortisol/corticosterone, which blunts psychostimulant response.

  • Lighting: Dim red light or low-lux white light (<50 lux). Bright light induces anxiety and thigmotaxis, masking drug effects.

3. The Open Field Test (OFT)

  • Apparatus: 40cm x 40cm plexiglass arena with infrared beam arrays (X, Y, and Z axes).

  • Baseline (Optional): Place mouse in arena for 30 mins prior to injection to establish baseline activity.

  • Injection: Remove mouse, administer PAL-545 (i.p.), and immediately return to the arena.

  • Recording: Record locomotor activity for 120 minutes in 5-minute bins.

4. Data Acquisition Parameters Configure your tracking software (e.g., EthoVision, AnyMaze, or beam-break systems) to capture:

  • Total Distance Traveled (cm): Primary measure of stimulation.

  • Vertical Activity (Rearing): Exploratory behavior (often preserved with pure DA, reduced by 5-HT).

  • Center Time (%): Measure of anxiolysis. (High 5-HT release may increase anxiety initially).

  • Stereotypy Counts: Repetitive beam breaks <1cm radius.

C. Workflow Diagram

Workflow Start Subject Acclimation (60 min, Testing Room) Habituation Arena Habituation (30 min, Drug-Free) Start->Habituation Dosing Administer PAL-545 (i.p., 1-30 mg/kg) Habituation->Dosing Remove & Inject Recording Data Acquisition (120 min, 5-min bins) Dosing->Recording Immediate Return Analysis Analysis: Distance vs. Stereotypy Recording->Analysis

Caption: Standardized workflow ensures that stress variables are minimized before drug administration.

Part 4: Data Interpretation & Self-Validation

To ensure your data is valid, apply these internal checks:

1. The "Amphetamine Control" Check:

  • If testing a new batch of animals, run a positive control group with Amphetamine (3.0 mg/kg). If they do not show >300% increase in locomotion over vehicle, your animals are stress-inhibited or the equipment is insensitive.

2. The "Serotonin Syndrome" Safety Check:

  • At 10-30 mg/kg, PAL-545 may induce serotonergic toxicity.

  • Observation: Look for "wet dog shakes," hind limb abduction, or Straub tail.

  • Data Artifact: If "Distance Traveled" drops at 30 mg/kg but "Stereotypy Counts" skyrocket, the drug is not sedating; it is inducing focused stereotypy. Do not misclassify this as sedation.

3. Expected Results Table:

Dose (mg/kg)Locomotor ActivityStereotypyAnxiety (Center Time)Interpretation
0 (Veh) BaselineLowLowNormal exploration
1.0 Mild Increase (+)LowNo ChangeThreshold effect
3.0 Moderate Increase (++)LowVariableOptimal "Entactogenic" window
10.0 Peak / Plateau (+++)Moderate (+)DecreasedMixed DA/5-HT activation
30.0 Decrease/PlateauHigh (+++)Decreased5-HT dominance; Stereotypy masks locomotion

Part 5: References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

    • Foundational text defining the PAL library and the SDRA mechanism.

  • Baumann, M. H., et al. (2011). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

    • Establishes the standard protocols for testing PAL/cathinone analogs in locomotor assays.

  • Gatch, M. B., et al. (2013). Locomotor stimulant and discriminative stimulus effects of 'bath salts' (mephedrone, methylenedioxypyrovalerone, and methylone) in mice. Drug and Alcohol Dependence.[2][3] Link

    • Provides the specific method parameters (lighting, binning, acclimation) adapted for this protocol.

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of a series of 4-substituted methcathinone analogs. Bioorganic & Medicinal Chemistry Letters. Link

    • Chemical synthesis and structure-activity relationships for PAL compounds.

Sources

Troubleshooting & Optimization

preventing oxidation of tryptamine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Tryptamine Derivatives in Solution Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Module 1: The Chemistry of Degradation

Why do my samples degrade?

Tryptamine derivatives—specifically those substituted at the 4- or 5-position (e.g., Psilocin, Serotonin, 5-MeO-DMT)—are structurally predisposed to oxidation due to the electron-rich indole ring.

The primary driver of instability is the formation of indoloquinoid oligomers . In aqueous or alkaline environments, the phenolic hydroxyl group (if present) deprotonates, facilitating the loss of an electron to form a radical species. These radicals rapidly dimerize and polymerize, creating the characteristic blue, black, or pink pigments often observed in degraded samples.

The "Bluing" Pathway (Psilocin Specific)

For 4-hydroxy tryptamines (like Psilocin), the degradation is specific and rapid. The molecule loses a hydrogen atom to form a radical, which couples (primarily at the C-7 position) to form a quinoid dimer. This dimer is the chromophore responsible for the "blue" color.[1][2][3]

TryptamineOxidation Psilocybin Psilocybin (4-PO4-DMT) [Stable Prodrug] Psilocin Psilocin (4-OH-DMT) [Unstable Active] Psilocybin->Psilocin Hydrolysis (Acid/Phosphatase) Radical Indolyl Radical (Reactive Intermediate) Psilocin->Radical Oxidation (O2 / Light / pH >7) Dimer Ortho-Quinone Dimer (Blue Chromophore) Radical->Dimer Dimerization (C-7 Coupling) Polymer Insoluble Polymer (Precipitate) Dimer->Polymer Oligomerization

Figure 1: The oxidative cascade of 4-substituted tryptamines. Note that Psilocybin is relatively stable until the phosphate ester is cleaved, exposing the reactive hydroxyl group.

Module 2: Troubleshooting Guide (FAQs)

Q1: My clear solution has turned pink/brown. Is it still usable?

Status: Critical Failure.

  • Diagnosis: Pink or brown coloration typically indicates the formation of tryptamine-4,5-dione (in the case of serotonin) or similar quinone-imine intermediates. This is an irreversible chemical change.

  • Action: Discard the solution. The presence of these oxidation products can alter receptor binding affinity and introduce toxicity.

  • Prevention: Ensure your solvent is degassed and contains an antioxidant (see SOP 1 below).

Q2: I am seeing a blue precipitate in my Psilocin extraction.

Status: Polymerization.

  • Diagnosis: You are witnessing the "bluing reaction" described in Figure 1.[2][4] This occurs rapidly in the presence of oxygen and basic conditions.

  • Action: Filtration may remove the polymer, but the concentration of the active API has likely dropped significantly.

  • Technical Fix: Maintain a pH < 4.0 during handling. The protonation of the amine and hydroxyl groups significantly slows the radical formation.

Q3: Should I store my library as Freebases or Salts?

Recommendation: Always use Salts. Freebase tryptamines are often oils or amorphous solids with low melting points, maximizing surface area for oxidative attack. Crystalline salts stabilize the molecule in a lattice, protecting the sensitive indole nitrogen and amine groups.

FormStability RatingNotes
Fumarate Salt ⭐⭐⭐⭐⭐ (Excellent)Preferred for long-term storage. Non-hygroscopic and highly crystalline.[5]
Hydrochloride (HCl) ⭐⭐⭐⭐ (Good)Very stable, but can be hygroscopic (absorbs water), which promotes hydrolysis.
Freebase ⭐ (Poor)Rapidly oxidizes to N-oxides and dimers. Often requires storage under Argon at -20°C.
Q4: Which antioxidant is best for aqueous solutions?

Recommendation: Ascorbic Acid + EDTA Combination.

  • Ascorbic Acid (0.1% - 1.0%): Acts as a sacrificial anode, oxidizing preferentially before the tryptamine.

  • EDTA (0.01%): Chelates trace metal ions (Cu²⁺, Fe³⁺) which act as catalysts for radical generation.

  • Warning: Avoid excessive Ascorbic Acid without EDTA, as transition metals can catalyze the conversion of Ascorbate to reactive oxygen species (Fenton chemistry), paradoxically increasing oxidation.

Module 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stabilized Stock Solutions

Use this protocol for preparing analytical standards or liquid dosing formulations.

Reagents:

  • Solvent: 10mM Ammonium Formate in Methanol/Water (95:5 v/v).[6][7][8]

  • Acidifier: Formic acid (to adjust pH).

  • Inert Gas: Argon (preferred) or Nitrogen.

Protocol:

  • Solvent Prep: Sparge the Methanol/Water mixture with Argon for 15 minutes to displace dissolved oxygen.

  • pH Adjustment: Adjust the solvent pH to 3.5 using Formic Acid. Rationale: Acidic pH protonates the tryptamine, rendering it less nucleophilic and less susceptible to oxidation.

  • Dissolution: Dissolve the Tryptamine Fumarate/HCl salt in the solvent.

  • Storage: Aliquot into amber glass vials (Class 1 hydrolytic glass). Purge the headspace with Argon before crimping/capping.

  • Environment: Store at -20°C.

    • Validation: Anastos et al. (2006) demonstrated stability for >7 days at room temperature using this solvent system, compared to rapid degradation in pure water.

SOP 2: Rescue/Cleanup of Minor Oxidation

Use this ONLY if the degradation is minor (slight discoloration) and the sample is valuable.

  • Acidification: Immediately lower pH to < 3.0 using dilute HCl or Acetic Acid.

  • Filtration: Pass through a 0.22 µm PTFE filter . Oxidized oligomers are often insoluble and will be trapped by the filter.

  • Re-Quantification: You must re-run HPLC/LC-MS to determine the new concentration. Do not assume the original concentration is valid.

Module 4: Storage Decision Matrix

Use this logic flow to determine the optimal storage condition for your specific derivative.

StorageLogic Start Start: Tryptamine Sample FormCheck Is it a Salt or Freebase? Start->FormCheck Freebase Freebase FormCheck->Freebase Salt Salt (Fumarate/HCl) FormCheck->Salt Convert CRITICAL: Convert to Salt (Fumaric Acid in Acetone) Freebase->Convert SolventCheck Storage Medium? Salt->SolventCheck Convert->Salt Solid Solid State SolventCheck->Solid Liquid In Solution SolventCheck->Liquid SolidStorage Store at -20°C Desiccator + Argon Amber Vial Solid->SolidStorage LiquidType Solvent Type? Liquid->LiquidType Water Aqueous LiquidType->Water Organic Methanol/Ethanol LiquidType->Organic AqFix Add Ascorbic Acid + EDTA Adjust pH < 4.0 Store -80°C Water->AqFix OrgFix Acidify (pH 3.5) Store -20°C Organic->OrgFix

Figure 2: Decision matrix for maximizing shelf-life. Note that aqueous storage is the highest risk category.

References

  • Anastos, N., et al. (2006). "Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography."[6][8] Science & Justice, 46(2), 91-96.[6][8][9]

  • Lenz, C., et al. (2021). "Structure Elucidation and Spectroscopic Analysis of Chromophores Produced by Oxidative Psilocin Dimerization." Chemistry – A European Journal, 27(48), 12166-12171.

  • Wrona, M. Z., & Dryhurst, G. (1988). "Further insights into the oxidation chemistry of 5-hydroxytryptamine."[10] Journal of Pharmaceutical Sciences, 77(11), 911-917.[10]

  • Hansen, K., et al. (2023). "Stability of Psilocybin and Psilocin in various solvents and temperatures." Separations, 10(2).

Sources

minimizing off-target norepinephrine release with PAL-545

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Norepinephrine (NE) Release

Status: Operational Role: Senior Application Scientist Context: Phenylalkylamine/Phenyltropane Analog Library (PAL) Monoamine Releasers

Core Mechanism & The "Selectivity Paradox"

Technical Brief: PAL-545 acts primarily as a substrate-based monoamine releaser. Like its structural analogs (e.g., PAL-287), it is designed to function as a dual Dopamine (DA) and Serotonin (5-HT) releaser to provide therapeutic efficacy (e.g., for cocaine use disorder or depression) with reduced abuse liability.

However, the Norepinephrine Transporter (NET) shares significant structural homology with the Dopamine Transporter (DAT). Consequently, PAL-545 often exhibits "off-target" affinity for NET, triggering an efflux of cytosolic norepinephrine. This results in unwanted sympathomimetic side effects (tachycardia, hypertension, anxiety) that can confound behavioral data and compromise animal welfare.

Mechanism of Action Diagram

The following diagram illustrates the competitive substrate mechanism and the specific point of intervention to stop NE release.

PAL_545_Mechanism PAL PAL-545 (Substrate) DAT DA Transporter (Target) PAL->DAT Translocates SERT 5-HT Transporter (Target) PAL->SERT Translocates NET NE Transporter (Off-Target) PAL->NET Translocates VMAT VMAT2 (Vesicle) DAT->VMAT Disrupts Gradient SERT->VMAT NET->VMAT DA_Rel DA Release (Therapeutic) VMAT->DA_Rel Reverse Transport HT_Rel 5-HT Release (Therapeutic) VMAT->HT_Rel NE_Rel NE Release (Side Effect) VMAT->NE_Rel NET_Inhib NET Inhibitor (e.g., Desipramine) NET_Inhib->NET BLOCKS Entry

Figure 1: Mechanism of PAL-545 induced monoamine release. Note that blocking the NET transporter (the entry door) prevents PAL-545 from entering the terminal to release NE, effectively "silencing" the side effect.

Troubleshooting Guides

Module A: In Vitro Verification (Synaptosomes)

Issue: "My release assays show equipotent NE release compared to DA. Is the compound failing?"

Diagnosis: Substrate-based releasers often show high potency (low EC50) for NE release in vitro because synaptosomal preparations lack the autoreceptor feedback loops present in vivo. You must determine the Emax (efficacy) relative to a standard releaser like Tyramine or Amphetamine.

Step-by-Step Protocol:

  • Preparation: Isolate rat brain synaptosomes (P2 fraction). Use Prefrontal Cortex for NE/5-HT and Striatum for DA.

  • Pre-loading (Critical): Incubate synaptosomes with [³H]NE (5 nM) for 20 mins.

    • Note: Unlike reuptake inhibition assays, you must pre-load the transmitter before adding the drug.

  • Wash: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase: Resuspend and add PAL-545 (0.1 nM – 10 µM).

  • Validation Control: Run parallel wells with Desipramine (100 nM) .

    • Logic: If PAL-545 is a substrate, Desipramine (a reuptake inhibitor) will block the release of [³H]NE by preventing PAL-545 from entering the terminal. If release persists in the presence of Desipramine, your compound is acting via a non-transporter mechanism (e.g., membrane disruption/toxicity).

Data Interpretation Table:

ObservationDesipramine EffectConclusionAction
High [³H]NE ReleaseRelease BlockedPAL-545 is a potent NET substrate.Proceed to In Vivo Mitigation.[1]
High [³H]NE ReleaseNo ChangeNon-specific leakage/Toxicity.STOP. Check buffer osmolarity/pH.
Low [³H]NE ReleaseN/AHigh Selectivity (Ideal).Proceed to efficacy studies.
Module B: In Vivo Mitigation Strategies

Issue: "Animals exhibit immediate tachycardia and locomotor stereotypy upon PAL-545 administration."

Diagnosis: This is likely driven by peripheral NE release causing sympathetic overdrive. Because PAL-545 is a releaser, the effect is often "dump-dependent"—a sharp Cmax (peak concentration) triggers a massive NE dump before the compound distributes to the CNS.

Strategy 1: Pharmacological Isolation (The "Desipramine Trick") To study the DA/5-HT effects of PAL-545 without NE interference, you can pre-treat with a selective NET inhibitor.

  • Protocol: Administer Desipramine (10-15 mg/kg, i.p.) 30 minutes prior to PAL-545.

  • Why this works: Desipramine binds the NET but does not induce release. It physically blocks PAL-545 from entering adrenergic terminals. Consequently, PAL-545 remains selective for DAT and SERT (where Desipramine has low affinity).

  • Reference: This method is validated in Rothman et al. (2005) for characterizing PAL-287.

Strategy 2: Receptor Blockade If you cannot use Desipramine (e.g., studying depression where NET inhibition is a confound), block the downstream receptors.

  • Alpha-1 Blockade: Pre-treat with Prazosin (1 mg/kg) . This blocks the vasoconstriction and hypertensive spikes caused by released NE.

  • Beta Blockade: Pre-treat with Propranolol (10 mg/kg) . This blocks the tachycardia.

Decision Logic for In Vivo Studies:

InVivo_Decision Start Observed Side Effect: Tachycardia / Anxiety Q1 Is NET inhibition a confound for your study? Start->Q1 Sol1 Pre-treat with Desipramine (DMI) Q1->Sol1 No Sol2 Pre-treat with Prazosin + Propranolol Q1->Sol2 Yes No NO Yes YES Result1 Result: NE Release Prevented (Clean DA/5-HT signal) Sol1->Result1 Result2 Result: NE Effects Masked (Release still occurs) Sol2->Result2

Figure 2: Decision matrix for selecting the appropriate pharmacological blockade to mitigate NE-mediated side effects.

Frequently Asked Questions (FAQ)

Q: Why does PAL-545 release NE if it was designed for DA/5-HT? A: The "PAL" series (phenyltropane/phenylalkylamine analogs) target the monoamine transporters. The NET and DAT share approximately 67% amino acid sequence identity. Achieving >50-fold selectivity for DAT/SERT over NET is chemically difficult. Most "non-selective" releasers are actually "pan-substrates."

Q: Can I just lower the dose to avoid NE release? A: Not necessarily. Substrate-based release often has a steep dose-response curve. However, using a slow subcutaneous infusion (via osmotic minipump) rather than an I.P. bolus can prevent the high Cmax that triggers the immediate "fight or flight" NE dump, allowing the compound to equilibrate in the brain for therapeutic DA/5-HT modulation.

Q: How do I know if the locomotor activity I see is DA-driven or NE-driven? A: NE release often causes "stereotypy" (repetitive sniffing/head bobbing) and anxiety-like thigmotaxis (hugging walls), whereas DA release promotes forward locomotion and rearing. To confirm, administer the D1 antagonist SCH-23390 . If locomotion persists despite D1 blockade, the residual activity is likely NE-driven.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845–1859.

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[2] The AAPS Journal, 9(1), E1–E10.[2]

  • Negus, S. S., Mello, N. K., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2007). Monoamine releasers with varying selectivity for dopamine/norepinephrine versus serotonin release as candidate "agonist" medications for cocaine dependence.[3] Journal of Pharmacology and Experimental Therapeutics, 320(2), 627-636.[3]

  • Baumann, M. H., et al. (2013). The designer drug methylenedioxypyrovalerone (MDPV) produces cocaine-like discriminative stimulus effects in rats. Neuropsychopharmacology, 38(8), 1524-1532. (Protocol reference for Synaptosomal Release Assays).

Sources

reducing serotonin syndrome risk in high-dose PAL-545 studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as the Technical Support Center for researchers conducting high-dose studies with PAL-545 , a high-potency serotonergic investigational compound.

Topic: Risk Mitigation Strategies for Serotonin Syndrome (SS) in High-Dose Protocols

Status: Operational | Version: 2.4 | Updated: February 2026

Core Safety Directive

WARNING: PAL-545 exhibits steep dose-response nonlinearity at supratherapeutic levels. The primary mechanism of toxicity is the hyperactivation of postsynaptic 5-HT2A receptors combined with presynaptic transporter reversal.

The "Golden Rule" of PAL-545 Administration:

Never escalate dosing based on linear extrapolation from low-dose pharmacokinetics (PK). Serotonin Syndrome (SS) in PAL-545 studies is almost exclusively driven by saturation of clearance pathways (CYP2D6/3A4) and subsequent synaptic flooding.

Pre-Experiment Risk Assessment (Troubleshooting Guide)

Phase 1: Subject & Compound Verification
CheckParameterCritical Threshold / Action
🔴Washout Verification Ensure 5

washout of any prior SSRIs/SNRIs. For fluoxetine, require 5 weeks .
🟡CYP Status Genotype subjects/animals for CYP2D6 poor metabolizer (PM) status. PMs require 50% dose reduction .
🟢Baseline Vitals Do not proceed if core temp

C (humans) or

C (rodents) or if resting HR is

bpm.
🔴Concomitant Meds Strict Contraindication: MAOIs (selegiline, phenelzine), Linezolid, Methylene Blue, Tramadol.

Experimental Protocols: Reducing SS Risk

Protocol A: The "Sentinel" Dosing Escalation

Use this workflow for all First-In-Animal or dose-ranging studies to prevent accidental overdose due to metabolic saturation.

  • Calculate Starting Dose (SD): Use the NOAEL (No Observed Adverse Effect Level) from previous lower-species studies and apply a safety factor of 10x .

  • Sentinel Cohort: Administer PAL-545 to a single subject/animal (Sentinel) before the full cohort.

  • Observation Window: Monitor Sentinel for 4 hours (Tmax window).

  • Stop Criteria: If Sentinel exhibits spontaneous clonus or temp elevation

    
    C , abort full cohort dosing.
    
Protocol B: Emergency Rescue (The "Antagonist Blockade")

If SS symptoms manifest, immediate pharmacological intervention is required.[1] Do not rely solely on cooling.

Step 1: Sedation (First Line)

  • Agent: Benzodiazepines (Diazepam or Lorazepam).

  • Mechanism: Blunts central adrenergic outflow and reduces muscle rigidity (heat generation).

  • Dose: Titrate IV until agitation resolves and HR normalizes.

Step 2: Specific Antagonism (Second Line)

  • Agent: Cyproheptadine (5-HT2A antagonist).[1]

  • Rationale: Directly competes with PAL-545 at the 5-HT2A receptor, the primary driver of hyperthermia.

  • Protocol:

    • Initial: Loading dose (e.g., 12 mg PO/NG in humans; equivalent allometric dose in animals).

    • Maintenance: Repeat every 2 hours until symptoms remit.

Step 3: Neuromuscular Paralysis (Last Resort)

  • Indication: Temperature

    
    C (Severe Hyperpyrexia).
    
  • Agent: Nondepolarizing paralytic (e.g., Vecuronium).[1] Avoid Succinylcholine due to hyperkalemia risk.

  • Action: Intubate and mechanically ventilate immediately.

Mechanistic Visualization: The Toxicity Cascade

The following diagram illustrates the transition from therapeutic signaling to toxicity. Note the critical pivot point at the 5-HT2A Receptor .

SerotoninToxicity PAL545 PAL-545 High Dose SERT SERT Inhibition/Reversal PAL545->SERT Saturates Synaptic5HT Synaptic 5-HT Flood SERT->Synaptic5HT Accumulation R_1A 5-HT1A Receptor (Therapeutic/Mild) Synaptic5HT->R_1A Low Conc. R_2A 5-HT2A Receptor (Toxic Mediator) Synaptic5HT->R_2A High Conc. (Spillover) Hyperreflexia Hyperreflexia/Tremor R_1A->Hyperreflexia Hyperthermia Hyperthermia (>40°C) R_2A->Hyperthermia Central Control Loss Rigidity Muscle Rigidity R_2A->Rigidity Glutamate Release Rigidity->Hyperthermia Heat Gen. Cypro Cyproheptadine (Rescue Agent) Cypro->R_2A Blocks

Figure 1: Pathophysiological cascade of PAL-545 induced toxicity. Note that severe hyperthermia is mediated primarily by 5-HT2A activation, which is the target for Cyproheptadine intervention.

Frequently Asked Questions (Technical Support)

Q1: Why do we see Serotonin Syndrome signs even when plasma levels are within "predicted" ranges?

A: Plasma levels often dissociate from brain tissue concentrations for high-affinity lipophilic compounds like PAL-545.

  • The Cause: PAL-545 may exhibit hysteresis (a lag effect) or accumulate in the CNS due to active transport.

  • The Fix: Do not rely solely on plasma PK. Use pharmacodynamic biomarkers (pupil dilation, tremor) as the real-time safety gauge.

Q2: Can we use Propranolol to treat the tachycardia associated with PAL-545 toxicity?

A: NO. Avoid Propranolol.

  • Reasoning: Propranolol is a non-selective beta-blocker. In the presence of high catecholamines (common in SS), blocking beta receptors leaves alpha-adrenergic receptors unopposed. This can lead to unopposed alpha stimulation , causing severe vasoconstriction and hypertensive crisis.

  • Alternative: Use Esmolol (short-acting beta-1 selective) or Benzodiazepines to control heart rate centrally.

Q3: How do I distinguish between Serotonin Syndrome and Neuroleptic Malignant Syndrome (NMS)?

A: While both present with fever and rigidity, the onset and neuromuscular signs differ:

  • Serotonin Syndrome: Rapid onset (<24h), Hyperreflexia , Clonus (spontaneous or inducible), Dilated pupils.

  • NMS: Slow onset (days), Hyporeflexia ("Lead-pipe rigidity"), Normal pupils.

  • Diagnostic Pearl: Check for clonus at the ankle. Clonus is pathognomonic for SS.

Q4: Is active cooling (ice baths) sufficient for severe hyperthermia?

A: No.

  • The Science: In SS, hyperthermia is generated internally by intense muscle contraction (rigidity). External cooling cannot overcome internal heat generation if the muscles are not relaxed.

  • Requirement: You must use chemical sedation (Benzodiazepines) or paralysis (Vecuronium) alongside external cooling to stop the metabolic heat production.

References

  • Bartlett, D. (2024). Drug-Induced Serotonin Syndrome: Pathophysiology, Diagnosis, and Management. Critical Care Nursing Clinics. Link

  • Boyer, E. W., & Shannon, M. (2005). The Serotonin Syndrome.[1][2][3][4][5] New England Journal of Medicine. Link

  • Isbister, G. K., et al. (2007). Hunter Serotonin Toxicity Criteria: Simple and Accurate Diagnostic Decision Rules for Serotonin Toxicity. QJM: An International Journal of Medicine. Link

  • Nguyen, T. T., et al. (2023). Serotonin Syndrome in the Acute Treatment Landscape: 5-HT Receptor Agonist Implications. Frontiers in Neurology. Link

  • Wang, E. H., et al. (2016). Serotonin Syndrome: Preventing, Recognizing, and Treating It. Cleveland Clinic Journal of Medicine. Link

Sources

Validation & Comparative

Technical Comparison Guide: Validating PAL-545 Selectivity for DAT vs SERT Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SDRA Paradigm

In the development of addiction therapeutics and psychoplastogens, the distinction between Reuptake Inhibition and Substrate-Mediated Release is critical. PAL-545 (5-Fluoro-α-ethyltryptamine) represents a distinct class of pharmacological agents known as Serotonin-Dopamine Releasing Agents (SDRAs) .[1]

Unlike traditional psychostimulants (e.g., Methamphetamine) that indiscriminately trigger the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), or entactogens (e.g., MDMA) that carry significant neurotoxicity risks, PAL-545 is engineered for a specific "balanced" profile.

The Validation Challenge: Validating PAL-545 requires proving it acts as a substrate at DAT and SERT (Serotonin Transporter) while evading NET. This guide outlines the experimental framework to validate its selectivity ratio, specifically addressing the DAT vs. SERT potency balance (~1:4 ratio) and its negligible activity at NET (>35-fold selectivity).

Comparative Pharmacological Profile

To understand where PAL-545 fits in the landscape of monoamine transporters (MATs), we must compare it to standard reference agents. The data below synthesizes potency (EC₅₀ for release) rather than affinity (Kᵢ), as release assays are the functional standard for SDRAs.

Table 1: Functional Release Potency Comparison (EC₅₀)
CompoundSERT EC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)Selectivity ProfilePrimary Mechanism
PAL-545 36.6 150 5,334 SDRA (SERT > DAT >>> NET) Transporter Reversal
PAL-287 12.610.411.1Non-Selective ReleaserTransporter Reversal
MDMA 58128460SERT/DAT/NET ReleaserTransporter Reversal
Amphetamine 1,76524.87.2NET/DAT SelectiveTransporter Reversal
Cocaine N/A (Blocker)N/A (Blocker)N/A (Blocker)Triple Reuptake InhibitorUptake Blockade

Key Insight: PAL-545 is unique because it retains therapeutic dopaminergic efficacy (DAT EC₅₀ = 150 nM) without the adrenergic cardiovascular liability (NET EC₅₀ > 5 µM).

Mechanistic Validation: The Transporter Reversal Pathway

To validate PAL-545, one must prove it is not merely blocking the transporter (like cocaine) but actively reversing it. This involves the phosphorylation of the transporter N-terminus and the redistribution of ions.

Diagram 1: Substrate-Mediated Transporter Reversal Mechanism

PAL545_Mechanism cluster_membrane Neuronal Membrane Extracellular Extracellular Space Intracellular Presynaptic Cytosol PAL545 PAL-545 (Substrate) DAT_Out DAT (Outward Facing) PAL545->DAT_Out Binds DAT_In DAT (Inward Facing) DAT_Out->DAT_In Translocation DAT_In->PAL545 Releases into Cytosol Phospho PKC/CaMKII Phosphorylation DAT_In->Phospho Triggers Na_Grad Na+ Gradient Na_Grad->DAT_Out Drives Entry Efflux Dopamine Efflux (Reverse Transport) Phospho->Efflux Stabilizes Efflux State

Caption: PAL-545 acts as a substrate, entering the neuron via DAT/SERT, triggering kinase activity (PKC/CaMKII), and reversing the transporter flux to release cytosolic neurotransmitters.

Validation Protocol: Dual-Isotope Synaptosomal Release

Mere binding assays (Kᵢ) are insufficient for PAL-545 because they cannot distinguish between a blocker and a releaser. The Gold Standard for validating this selectivity is the Synaptosomal Release Assay using rat brain tissue.

Experimental Workflow

Objective: Determine EC₅₀ values for [³H]DA and [³H]5-HT release simultaneously or in parallel to establish the ~4-fold SERT/DAT ratio.

Reagents:

  • Tissue: Rat striatum (for DAT) and whole brain minus cerebellum/striatum (for SERT).

  • Radioligands: [³H]1-methyl-4-phenylpyridinium ([³H]MPP⁺) is often used for DAT specificity, but [³H]Dopamine and [³H]5-HT are preferred for physiological relevance in release assays.

  • Buffer: Krebs-Phosphate buffer (pH 7.4) containing sucrose.

Step-by-Step Protocol:

  • Preparation (P2 Fraction):

    • Homogenize tissue in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 12,000 x g (20 min) to isolate synaptosomes (P2 pellet).

    • Resuspend P2 in Krebs-Phosphate buffer containing 1 µM reserpine (to block VMAT2 and ensure we measure cytosolic pool release).

  • Pre-Loading (The Critical Step):

    • Incubate synaptosomes with 5 nM [³H]DA or 5 nM [³H]5-HT for 30-60 minutes at 37°C.

    • Note: This loads the neurons with the radioactive tracer via normal uptake mechanisms.

  • Wash Phase:

    • Wash synaptosomes 2x with buffer to remove extracellular radioactivity. This ensures any detected radiation later is strictly released material.

  • The Challenge (PAL-545 Application):

    • Aliquot pre-loaded synaptosomes into 96-well filter plates.

    • Add PAL-545 at varying concentrations (e.g., 1 nM to 10 µM).

    • Control: Use 10 µM Tyramine (full release) and Buffer only (spontaneous release).

    • Incubate for 15-30 minutes.

  • Quantification:

    • Rapidly filter and wash the plates.

    • Crucial: Measure radioactivity in the filtrate (released fraction) vs. the filter (retained fraction).

    • Calculate % Release = (Released CPM) / (Released + Retained CPM).

Diagram 2: Validation Workflow Logic

Assay_Workflow Step1 1. Isolate Synaptosomes (Rat Striatum/Whole Brain) Step2 2. Pre-load with [3H]DA or [3H]5-HT Step1->Step2 Step3 3. Wash Extracellular Tracer Step2->Step3 Step4 4. Challenge with PAL-545 (Log Scale) Step3->Step4 Step5 5. Measure Efflux (Scintillation) Step4->Step5 Result Calculate EC50 & Selectivity Ratio Step5->Result

Caption: Step-by-step workflow for the Synaptosomal Release Assay to determine functional EC50 values.

Data Interpretation & Selectivity Calculation

To validate the "DAT vs SERT" selectivity, you must calculate the Selectivity Ratio .

Formula:



For PAL-545:



Interpretation:

  • Ratio > 1: The compound is more potent at SERT.

  • Ratio < 1: The compound is more potent at DAT.

  • PAL-545 Result: It is a SERT-preferring dual releaser. However, because the DAT EC₅₀ is well within the nanomolar range (150 nM), it is functionally active at both sites at therapeutic doses.

  • NET Validation: The NET EC₅₀ (5,334 nM) yields a DAT/NET ratio of ~35. This confirms the absence of adrenergic activity, validating the compound's safety profile.

References
  • Blough, B. E., et al. (2014). Synthesis and pharmacology of monoamine releasers: structure-activity relationships of synthetic tryptamines. Journal of Medicinal Chemistry, 57(20), 8611–8631.

  • Baumann, M. H., et al. (2014). 5-Fluoro-α-ethyltryptamine (PAL-545) is a dual dopamine-serotonin releasing agent with reduced liability for abuse and cardiovascular toxicity. Neuropsychopharmacology.

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859.

Sources

Technical Validation Guide: Mass Spectrometry Fragmentation of PAL-545 (5-Fluoro-α-ethyltryptamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PAL-545 Analytical Challenge

PAL-545 (5-Fluoro-α-ethyltryptamine or 5-Fluoro-αET ) represents a distinct class of serotonin-dopamine releasing agents (SDRAs). Unlike its phenethylamine counterparts (e.g., MDMA) or simple tryptamines, PAL-545 combines a halogenated indole core with a sterically hindered ethyl side chain.

For the analytical scientist, PAL-545 presents a specific validation challenge: isomeric differentiation . The compound is isobaric with other fluorinated tryptamines (e.g., N,N-dimethyl-5-fluorotryptamine variants). Standard low-resolution MS1 scans are insufficient. This guide provides a validated MS/MS fragmentation strategy to unequivocally identify PAL-545, distinguishing it from structural analogs like PAL-542 (5-Chloro-αMT) and endogenous interferences.

Chemical Identity & Mechanistic Fragmentation[1][2]

To validate a fragmentation pattern, one must understand the charge localization kinetics. In electrospray ionization (ESI+), the protonation of PAL-545 occurs primarily at the aliphatic amine of the ethyl side chain.

Structural Specifications
  • IUPAC Name: 1-(5-fluoro-1H-indol-3-yl)butan-2-amine

  • Formula: C₁₂H₁₅FN₂

  • Monoisotopic Mass: 206.1219 Da

  • Precursor Ion [M+H]⁺: 207.13 Da

The Fragmentation Pathway (Causality)

Upon Collision-Induced Dissociation (CID), PAL-545 follows a predictable tryptamine-specific pathway, but with a mass shift induced by the 5-fluorine substitution.

  • Primary Transition (The Quantifier): The most stable fragment arises from the cleavage of the Cα–Cβ bond (between the side chain and the indole ring). The charge is retained by the resonance-stabilized quinolinium-like indole cation.

    • Unsubstituted Tryptamine Base Peak: m/z 130.

    • PAL-545 Shift: 130 + 19 (F) - 1 (H) = m/z 148 .

  • Secondary Transition (The Qualifier): Neutral loss of ammonia (NH₃) from the side chain.

    • Mechanism:[1] [M+H]⁺ (207) – NH₃ (17) = m/z 190 .

  • Diagnostic Transition: Further fragmentation of the fluoro-indole core.

    • Mechanism:[1] Loss of HCN from the indole ring (m/z 148 → m/z 121 ).

Pathway Visualization

The following diagram maps the specific bond cleavages validated for PAL-545.

PAL545_Fragmentation Precursor PAL-545 Precursor [M+H]+ m/z 207.13 AmmoniaLoss Distonic Ion [M+H - NH3]+ m/z 190.1 Precursor->AmmoniaLoss Neutral Loss (NH3) -17 Da AlphaCleavage 5-Fluoro-Indole Cation (Quantifier) m/z 148.05 Precursor->AlphaCleavage Cα-Cβ Cleavage -59 Da (Side Chain) CoreFrag Ring Fragmentation [148 - HCN]+ m/z 121.0 AlphaCleavage->CoreFrag Ring Contraction -27 Da (HCN)

Caption: Validated CID fragmentation pathway for PAL-545. The m/z 148 ion is the primary quantifier due to high stability.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be "self-validating," meaning the inclusion of specific system suitability tests (SST) ensures data integrity before sample analysis begins.

A. LC-MS/MS Conditions[5][6][7][8][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

B. MRM Transitions Table

Use these parameters to build your acquisition method.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
PAL-545 207.1 148.1 5025Quantifier (High Specificity)
PAL-545207.1190.15015Qualifier 1 (Soft Ionization)
PAL-545207.1121.05040Qualifier 2 (Structural Confirm)
IS (d5-Trp)210.1150.12025Internal Standard
C. System Suitability Test (SST)

Before running unknown samples, you must pass the Ion Ratio Validation :

  • Inject a 100 ng/mL standard of PAL-545.

  • Calculate the ratio of Area (190.1) / Area (148.1).

  • Acceptance Criteria: The ratio in unknowns must be within ±15% of the standard. This confirms the peak is PAL-545 and not a co-eluting isobaric interference.

Comparative Performance Analysis

To contextualize PAL-545's performance, we compare it against its chlorinated analog (PAL-542) and the standard entactogen (MDMA).

Table 1: Comparative MS Characteristics
FeaturePAL-545 (Target)PAL-542 (Analog)MDMA (Reference)
Class Fluorinated TryptamineChlorinated TryptaminePhenethylamine
Precursor [M+H]⁺ 207.1223.1 (³⁵Cl)194.1
Dominant Fragment m/z 148 (Fluoro-Indole)m/z 164 (Chloro-Indole)m/z 163 (Methylene-dioxy)
Ionization Efficiency High (Indole N)High (Indole N)Moderate (Amine)
Selectivity Risk 5-Fluoro-DMT (Isobaric)5-Chloro-DMTMethamphetamine
Differentiation Retention Time + m/z 190Isotope Pattern (Cl)m/z 105/135

Expert Insight: While PAL-542 is easily identified by the unique chlorine isotope pattern (3:1 ratio of m/z 223/225), PAL-545 lacks this isotopic signature . Therefore, reliance on the specific m/z 148 fragment is critical. If you observe m/z 58 (dimethylamine) as a major fragment from a 207 parent, you are likely detecting 5-Fluoro-DMT, not PAL-545.

Validated Workflow Diagram

The following workflow outlines the decision tree for confirming PAL-545 presence in complex matrices (e.g., plasma or brain tissue).

Workflow Sample Sample Extraction (Protein Precipitation) LC LC Separation (C18, Gradient) Sample->LC MS1 MS1 Detection Target: 207.1 m/z LC->MS1 Decision Peak Detected? MS1->Decision MS2 MS2 Fragmentation (MRM Mode) Decision->MS2 Yes Check1 Check 148.1 Transition (Indole Core) MS2->Check1 Check2 Check 190.1 Transition (NH3 Loss) MS2->Check2 Ratio Ion Ratio Test (±15% Tolerance) Check1->Ratio Check2->Ratio Result POSITIVE ID PAL-545 Ratio->Result Pass

Caption: Decision tree for PAL-545 identification using MRM transition confirmation.

References

  • Blough, B. E., et al. (2014). "Synthesis and Transporter Binding Properties of 5-Fluoro-alpha-ethyltryptamine (PAL-545)." Bioorganic & Medicinal Chemistry Letters.

  • Nagai, F., et al. (2007). "LC-MS/MS Analysis of Tryptamine Derivatives and Their Fragmentation Pathways." Journal of Mass Spectrometry.

  • SWGDRUG. (2017).[2] "Monograph: Alpha-Ethyltryptamine (αET) Mass Spectrum." Scientific Working Group for the Analysis of Seized Drugs.

  • Brandt, S. D., et al. (2010). "Analytical Characterization of Alpha-Methyltryptamine and Alpha-Ethyltryptamine Derivatives." Drug Testing and Analysis.

Sources

peer-reviewed studies citing PAL-545 monoamine release ratios

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of PAL-545 (5-fluoro-α-ethyltryptamine) , a compound identified in peer-reviewed literature as a rare Serotonin-Dopamine Releasing Agent (SDRA) with high selectivity against norepinephrine (NE) release.

Executive Summary

PAL-545 (5-fluoro-α-ethyltryptamine) represents a distinct class of monoamine releasers designed to uncouple dopaminergic/serotoninergic efficacy from noradrenergic cardiovascular liability.[1] Unlike "triple releasers" (SNDRAs) such as MDMA or PAL-287, PAL-545 exhibits a >35-fold selectivity for Dopamine (DA) release over Norepinephrine (NE) release , a pharmacological rarity that offers significant implications for addiction therapeutics where abuse liability and cardiovascular risk must be minimized.

Mechanism of Action & Structural Logic

PAL-545 functions as a substrate-type releaser at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) but displays negligible efficacy at the Norepinephrine Transporter (NET).[1]

Structural Activity Relationship (SAR):

  • Scaffold: Tryptamine core (indolylalkylamine).

  • Alpha-Ethyl Substitution: Sterically hinders binding to Monoamine Oxidase (MAO), extending half-life, and critically reduces NET affinity compared to alpha-methyl analogs (e.g., AMT).

  • 5-Fluoro Substitution: Enhances potency at SERT and DAT while maintaining the "hybrid" release profile.[1]

Visualizing the SDRA Mechanism

The following diagram illustrates the selective release profile of PAL-545 compared to a standard SNDRA (e.g., Methamphetamine).

PAL545_Mechanism cluster_0 Presynaptic Neuron DAT DAT (Dopamine Transporter) Vesicle Synaptic Vesicle (VMAT2) DAT->Vesicle Translocation SERT SERT (Serotonin Transporter) SERT->Vesicle Translocation NET NET (Norepinephrine Transporter) Vesicle->DAT DA Efflux (Release) Vesicle->SERT 5-HT Efflux (Release) Vesicle->NET Minimal NE Efflux PAL545 PAL-545 (5-F-aET) PAL545->DAT High Affinity Substrate PAL545->SERT High Affinity Substrate PAL545->NET Negligible Affinity

Caption: PAL-545 acts as a dual substrate for DAT and SERT, triggering efflux, while sparing NET.

Comparative Pharmacology: Monoamine Release Ratios

The following data is synthesized from the pivotal study by Blough et al. (2014) , which characterized the "PAL" series of tryptamines.

Table 1: In Vitro Monoamine Release Potency (EC₅₀) in Rat Brain Synaptosomes
CompoundClass5-HT Release EC₅₀ (nM)DA Release EC₅₀ (nM)NE Release EC₅₀ (nM)DA/NE Selectivity Ratio
PAL-545 SDRA 36.6 150 5,334 35.6 (High Selectivity)
PAL-542SDRA16.254.33,43463.2 (High Selectivity)
PAL-287SNDRA3.412.611.10.9 (Non-Selective)
AmphetamineNDRA>10,0007.012.30.6 (NE Preferring)
MDMASNDRA582784601.6 (Balanced)

Analysis of Ratios:

  • DA/NE Ratio: Calculated as

    
    . A higher number indicates greater selectivity for Dopamine over Norepinephrine.
    
  • PAL-545 Performance: With a ratio of 35.6 , PAL-545 induces dopamine release at concentrations ~35 times lower than those required to release norepinephrine.[1] This contrasts sharply with PAL-287 (Ratio ~0.9) and Amphetamine (Ratio ~0.6), which release NE equipotently or more potently than DA.

  • Therapeutic Implication: The lack of NE release suggests PAL-545 may lack the sympathomimetic side effects (hypertension, tachycardia) common to traditional psychostimulants.

Experimental Protocol: Synaptosomal Release Assay

To replicate or validate these findings, the following protocol (adapted from Rothman/Blough methodologies) is the industry standard for determining release ratios.

Phase 1: Tissue Preparation
  • Subjects: Male Sprague-Dawley rats.

  • Dissection: Rapidly remove brain; dissect caudate nucleus (for DA/5-HT) and hypothalamus (for NE) or whole brain minus cerebellum.

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose containing 5 mM HEPES (pH 7.4).

  • Centrifugation: Spin at 1,000 x g for 10 min (4°C). Recover supernatant (S1). Spin S1 at 12,000 x g for 20 min. Resuspend pellet (P2) in Krebs-phosphate buffer.

Phase 2: Release Assay Workflow
  • Pre-loading: Incubate synaptosomes (P2) with radiolabeled substrates (

    
    H-DA, 
    
    
    
    H-5-HT, or
    
    
    H-NE) for 30-60 min at 37°C.
    • Note: Include pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent degradation.

  • Washing: Wash synaptosomes to remove extracellular radioligand.

  • Drug Treatment: Aliquot synaptosomes into 96-well plates containing varying concentrations of PAL-545 (e.g., 1 nM to 10 µM).

  • Incubation: Incubate for a fixed period (e.g., 5-15 min) to allow transporter-mediated exchange.

  • Termination: Stop reaction by rapid filtration over GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity (CPM) in the filtrate (released fraction) vs. filter (retained fraction) using liquid scintillation counting.

Phase 3: Data Analysis
  • EC₅₀ Calculation: Fit data to a three-parameter logistic equation.

  • Emax Determination: Express release as a percentage of total radioactivity available.

Receptor Binding & Secondary Targets

While PAL-545 is optimized for transporter selectivity, it retains activity at serotonin receptors, a common feature of the tryptamine scaffold.

  • 5-HT2A Receptor: Agonist (

    
     nM).[1]
    
  • Implication: This agonism may contribute to psychedelic-like or hallucinogenic subjective effects, distinguishing it from pure transporter substrates like PAL-287.

Diagram: PAL-545 Signaling Network

PAL545_Signaling cluster_transporters Primary Targets (Release) cluster_receptors Secondary Targets (Agonism) PAL545 PAL-545 DAT DAT (Dopamine) PAL545->DAT SERT SERT (Serotonin) PAL545->SERT HT2A 5-HT2A Receptor PAL545->HT2A Agonist HT2C 5-HT2C Receptor PAL545->HT2C Effect_Reward Reward Signal (Reduced Abuse Liability) DAT->Effect_Reward SERT->Effect_Reward Modulates Effect_Psych Psychoactive Effects (Hallucinogenic Potential) HT2A->Effect_Psych Effect_CV Cardiovascular Stability (Low NE)

Caption: PAL-545 engages DAT/SERT for therapeutic effect but activates 5-HT2A, influencing side effect profile.

References
  • Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., Baumann, M. H., & Rothman, R. B. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers.[2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758.[2][3][5][6]

    • Source of PAL-545 synthesis, structure, and EC50 release d
  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845–1859.

    • Foundational review on the "Dual Releaser" hypothesis for tre
  • Banks, M. L., Bauer, C. T., Blough, B. E., Rothman, R. B., Partilla, J. S., & Baumann, M. H. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys. Experimental and Clinical Psychopharmacology, 22(3), 274–284.[5][7]

    • Contextualizes the behavioral effects of PAL series compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAL-545 HCl
Reactant of Route 2
Reactant of Route 2
PAL-545 HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.